

Spectroscopic Analysis of Ethanol, 2-amino-, sulfate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethanol, 2-amino-, sulfate (salt)	
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Introduction

Ethanol, 2-amino-, sulfate, also known by synonyms such as 2-aminoethyl hydrogen sulfate and ethanolamine sulfate, is an organic salt with applications in chemical synthesis and biological research. A thorough understanding of its molecular structure is critical for its application in research and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are provided to assist researchers in reproducing and verifying these findings.

Spectroscopic Data Summary

The structural elucidation of ethanol, 2-amino-, sulfate relies on the combined interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of ethanol, 2-amino-, sulfate shows characteristic absorption bands corresponding to its key functional groups.



Vibrational Mode	Functional Group	Absorption Range (cm ⁻¹)
O-H Stretch	Hydrogen Sulfate	3460 - 3400 (Broad)
N-H Stretch	Primary Amine	3400 - 3300
Asymmetric S=O Stretch	Sulfate	~1204 - 1177
Symmetric S=O Stretch	Sulfate	~1100
C-O Stretch	Alcohol/Ester	1074 - 1028

Note: The presence of strong hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands, often causing them to appear broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ethanol, 2-amino-, sulfate, the proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for confirming the connectivity of the ethyl group and the influence of the amino and sulfate functionalities. The chemical shifts are influenced by the electron-withdrawing sulfate group, which deshields the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).[1][2]

¹H NMR Data



Proton Environment	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
H ₂ N-CH ₂ -	~3.1 - 3.3	Triplet (t)	Protons adjacent to the amino group.
-CH₂-OSO₃H	~3.8 - 4.1	Triplet (t)	Protons adjacent to the electron- withdrawing sulfate group are shifted downfield.
H2N- / H3N ⁺ -	Variable	Broad Singlet (br s)	Chemical shift is concentration and solvent-dependent. Often exchanges with D ₂ O.

¹³C NMR Data

Carbon Environment	Expected Chemical Shift (δ , ppm)	Notes
H ₂ N-CH ₂ -	~40 - 45	Carbon adjacent to the amino group.
-CH₂-OSO₃H	~60 - 65	Carbon adjacent to the sulfate group is significantly deshielded.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. For ethanol, 2-amino-, sulfate, soft ionization techniques are preferred to observe the molecular ion with minimal fragmentation.



Parameter	Value	Technique
Molecular Weight	141.15 g/mol	-
Exact Mass	141.00957888 Da	High-Resolution MS
Molecular Ion [M+H]+	142.0173	Electrospray Ionization (ESI)

Note: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which can be useful for structural analysis but may result in a weak or absent molecular ion peak.[3][4][5] Common fragments for amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen).

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for analyzing solid powder samples with minimal preparation.[6][7][8][9]

- Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A
 background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is
 recorded to subtract atmospheric H₂O and CO₂ signals.
- Sample Preparation: A small amount (approx. 5-10 mg) of dry, solid ethanol, 2-amino-, sulfate is placed directly onto the center of the ATR crystal.
- Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR
 correction is applied to account for the wavelength-dependent penetration depth of the
 evanescent wave.



Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solution-state NMR is used to obtain ¹H and ¹³C spectra.[10][11]

- Sample Preparation: Approximately 10-20 mg of ethanol, 2-amino-, sulfate is accurately weighed and dissolved in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean vial. The solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[11]
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, wellresolved peaks.
- ¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[12]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced internally to the residual solvent peak or an external standard like TMS or DSS.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like organic salts, allowing for the accurate mass determination of the molecular ion.

• Sample Preparation: A dilute solution of the sample is prepared by dissolving less than 1 mg of ethanol, 2-amino-, sulfate in 1 mL of a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

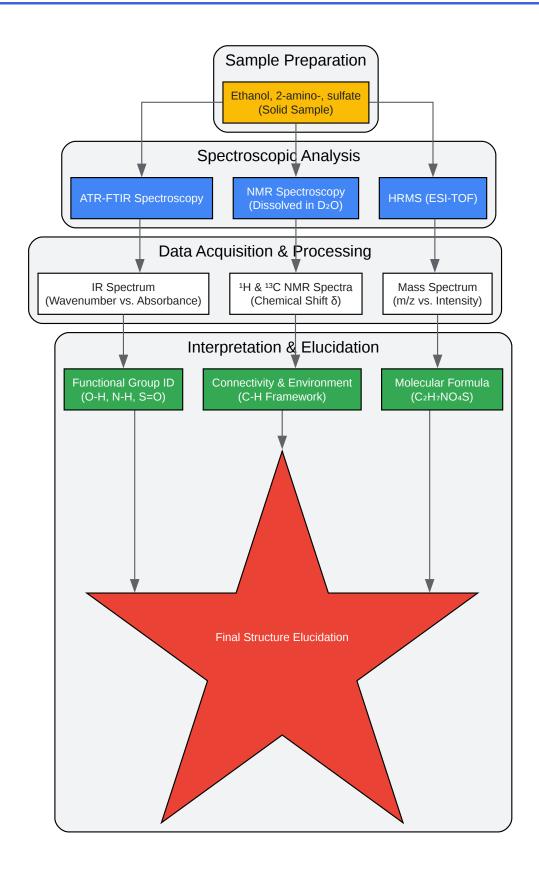


- Instrument Calibration: The mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is calibrated using a known standard solution to ensure high mass accuracy.
- Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 μL/min). The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺. Data is acquired over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated molecule. The high-resolution data allows for the calculation of the elemental formula, which can be compared to the theoretical formula (C₂H₈NO₄S⁺ for the [M+H]⁺ ion) to confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of ethanol, 2-amino-, sulfate, from sample preparation to final structural elucidation.





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Workflow for the spectroscopic analysis of ethanol, 2-amino-, sulfate.



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